molecular formula C15H7Cl3F3N3 B1434344 3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine CAS No. 1708126-07-1

3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B1434344
CAS No.: 1708126-07-1
M. Wt: 392.6 g/mol
InChI Key: DDIHTNCFCSQTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H7Cl3F3N3 and its molecular weight is 392.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including acetylcholinesterase, which is crucial for hydrolyzing acetylcholine in the nervous system . The compound’s interaction with acetylcholinesterase can lead to inhibition of the enzyme, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetylcholinesterase can disrupt normal nerve impulse transmission, leading to behavioral changes and impaired body movement . Moreover, the compound’s impact on oxidative stress pathways can result in increased production of reactive oxygen species, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s inhibition of acetylcholinesterase is a key mechanism, where it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged nerve impulses and potential neurotoxicity. Additionally, the compound may interact with other enzymes and proteins, altering their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to the compound can result in chronic neurotoxic effects, including sustained oxidative stress and cellular apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant neurotoxic effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, the compound can cause severe toxicity, including oxidative stress, apoptosis, and impaired nerve function.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations potentially leading to increased toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Properties

IUPAC Name

3-chloro-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3F3N3/c16-8-1-2-9(11(17)4-8)13-10(6-23-24-13)14-12(18)3-7(5-22-14)15(19,20)21/h1-6H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIHTNCFCSQTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 3
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine

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